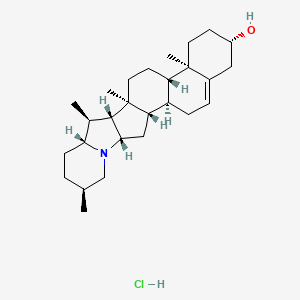

Solanidine hydrochloride

Description

Contextualization within Steroidal Alkaloids and Secondary Metabolites

Solanidine (B192412) hydrochloride is derived from solanidine, a poisonous steroidal alkaloid that naturally occurs in plants like potatoes and tomatoes. wikipedia.org Steroidal alkaloids are a large and important class of alkaloids, which are nitrogen-containing secondary metabolites primarily found in plants from families such as Solanaceae, Buxaceae, Apocynaceae, and Liliaceae. frontiersin.orgiomcworld.com These compounds are characterized by a C27 cholestane (B1235564) skeleton. iomcworld.com

Secondary metabolites, including solanidine, are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a role in defense mechanisms, serving as protection against pests, pathogens, and herbivores. medcraveonline.combiocrick.com Solanidine itself is the aglycone part of glycoalkaloids like α-solanine and α-chaconine, meaning it is the non-sugar component that remains after the sugar portion is hydrolyzed. wikipedia.orgnih.gov The hydrochloride form of solanidine enhances its solubility in water, making it more amenable for use in certain research applications. slideshare.net

The study of solanidine and its derivatives provides a fascinating bridge between plant biochemistry and potential therapeutic research. pubcompare.ai It is a key intermediate in the biosynthesis of many steroidal glycoalkaloids and can be used as a starting material for producing various pharmaceutical and chemical derivatives. pubcompare.ai

Significance in Plant Biochemistry and Chemical Biology Research

In plant biochemistry, solanidine is predominantly utilized in phytochemistry and in understanding the metabolic pathways of steroidal alkaloids. pubcompare.ai Researchers explore its structure and its role in the natural defenses of plants. wikipedia.org The biosynthesis of solanidine was once thought to be derived from cholesterol, but the discovery of a specific set of glycoalkaloid metabolism genes in Solanaceae plants in 2013 revealed a more complex SGA (steroidal glycoalkaloid) biosynthesis pathway. wikipedia.org

From a chemical biology perspective, solanidine serves as an important precursor for the synthesis of hormones and other pharmacologically active compounds. nih.gov For instance, it has been successfully used as a starting material for the creation of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a common intermediate in the industrial synthesis of progesterone (B1679170) and cortisone (B1669442) derivatives. wikipedia.org This highlights the potential to utilize waste from potato farming, a source of glycoalkaloids, for the production of valuable steroids. wikipedia.org

Furthermore, research has delved into the chemical transformations of solanidine. For example, the electrochemical oxidation of 3β-acetoxy-solanidine has been studied to produce corresponding iminium salts, which are valuable chemical intermediates. wikipedia.org The synthesis of solanidine and its epimers is also an active area of research, with divergent synthesis methods being developed from other natural products like diosgenin (B1670711). acs.org

Detailed Research Findings

Recent studies have continued to explore the multifaceted nature of solanidine and its derivatives.

Anticancer Research: Synthetic analogs of solanidine have demonstrated inhibitory effects against various cancer cell lines. frontiersin.org The presence of a 5,6-double bond in the structure has been identified as important for its antiproliferative effects. frontiersin.org While the aglycone itself has some activity, its glycosylated forms (glycoalkaloids) are often more cytotoxic. frontiersin.org

Neurological Research: Solanidine and other Solanum steroidal alkaloids have been shown to inhibit acetylcholinesterase, which can lead to effects on the central nervous system. iomcworld.com

Endophytic Fungi Interaction: Interestingly, solanidine has been identified in the metabolite profiles of endophytic fungi, suggesting a complex interaction between these fungi and their host plants in the production of bioactive compounds. frontiersin.org

The table below summarizes some key properties of solanidine and its hydrochloride salt.

| Property | Solanidine | Solanidine Hydrochloride |

| Molecular Formula | C27H43NO | C27H43NO.HCl |

| Molecular Weight | 397.64 g/mol | 434.10 g/mol |

| Appearance | Long needles from chloroform-methanol | Prisms from 80% alcohol |

| Melting Point | 218-219 °C (with slight decomposition) | Decomposes at 345 °C |

| Solubility | Freely soluble in benzene, chloroform (B151607); slightly in alcohol, methanol (B129727); almost insoluble in ether, water. | More soluble in water than the base form. |

Data sourced from multiple chemical databases and research articles. slideshare.netdrugfuture.com

Structure

3D Structure of Parent

Properties

CAS No. |

5189-62-8 |

|---|---|

Molecular Formula |

C27H44ClNO |

Molecular Weight |

434.1 g/mol |

IUPAC Name |

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |

InChI |

InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |

InChI Key |

GFSDTBOYJKNJHE-QQGZXNMISA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Solanidine

Precursor Metabolism and Flux to Solanidine (B192412)

The carbon skeleton of solanidine is derived from the isoprenoid pathway, which is responsible for the synthesis of a vast array of biomolecules, including sterols. The initial steps of this pathway provide the fundamental building blocks that are ultimately assembled and modified to form the characteristic steroidal structure of solanidine.

The biosynthesis of solanidine begins with the mevalonate (B85504) pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. wikipedia.orgyoutube.com

Subsequent phosphorylation and decarboxylation steps convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These two molecules are the fundamental units used in the synthesis of all isoprenoids, including sterols.

The pathway to sterols continues with the sequential condensation of IPP and DMAPP units to form the C15 compound farnesyl diphosphate (B83284). Two molecules of farnesyl diphosphate are then joined in a head-to-head condensation to produce the C30 acyclic triterpene, squalene (B77637). nih.gov

A crucial step in sterol biosynthesis is the epoxidation of squalene to form (3S)-2,3-oxidosqualene, a reaction catalyzed by the enzyme squalene epoxidase. nih.govwikipedia.org This cyclization precursor is a major branch point in triterpenoid (B12794562) metabolism. researchgate.net The cyclization of 2,3-oxidosqualene (B107256) is catalyzed by a class of enzymes known as oxidosqualene cyclases. In animals and fungi, lanosterol (B1674476) synthase cyclizes 2,3-oxidosqualene to lanosterol, which is a precursor to cholesterol. wikipedia.orgresearchgate.net In plants, cycloartenol (B190886) synthase typically converts 2,3-oxidosqualene to cycloartenol, the precursor to phytosterols. researchgate.net

While plants predominantly synthesize phytosterols, some species, particularly within the Solanaceae family, also produce significant amounts of cholesterol. nih.gov Cholesterol serves as a critical precursor for the biosynthesis of steroidal glycoalkaloids, including those derived from solanidine. nih.govriken.jp The conversion of lanosterol to cholesterol involves a series of enzymatic reactions. nih.gov

Feeding studies using isotopically labeled cholesterol have provided direct evidence for its role as a precursor to solanidine in potato plants. nih.gov These studies have shown that the entire cholesterol molecule is incorporated into the solanidine structure. nih.gov The enzyme sterol side chain reductase 2 (SSR2) has been identified as a key enzyme in the biosynthesis of cholesterol in potatoes, and its suppression leads to a reduction in the levels of toxic glycoalkaloids. nih.govriken.jp

Enzymatic Transformations and Regulatory Mechanisms in Solanidine Formation

The conversion of cholesterol to solanidine involves a series of complex enzymatic reactions that modify the sterol backbone and introduce the characteristic nitrogen-containing ring system. The expression of the genes encoding these enzymes is tightly regulated, ensuring that the production of solanidine and its derivatives is controlled.

Recent research has led to the identification and characterization of several key enzymes in the solanidine biosynthetic pathway. These include cytochrome P450 monooxygenases, 2-oxoglutarate-dependent dioxygenases, and aminotransferases that are involved in the initial modifications of the cholesterol molecule. nih.gov

A pivotal enzyme in the formation of the solanidane (B3343774) skeleton is the dioxygenase for solanidane synthesis (DPS). nih.gov This enzyme catalyzes the rearrangement of a spirosolane (B1244043) intermediate into the solanidane ring system. nih.gov Following the formation of the solanidane structure, a series of reductions are necessary to yield solanidine. Two reductases, RPG1 and RPG2, have been identified as being responsible for the final steps in the biosynthesis of α-solanine and α-chaconine from their immediate precursors. nih.gov

| Enzyme | Function | Reference |

|---|---|---|

| Sterol side chain reductase 2 (SSR2) | Key enzyme in cholesterol biosynthesis in potato. | nih.govriken.jp |

| Dioxygenase for solanidane synthesis (DPS) | Catalyzes the ring-rearrangement from a spirosolane to a solanidane structure. | nih.gov |

| Reductase for potato glycoalkaloid biosynthesis 1 (RPG1) | Involved in the final reduction steps to form α-solanine and α-chaconine. | nih.gov |

| Reductase for potato glycoalkaloid biosynthesis 2 (RPG2) | Also involved in the final reduction steps to form α-solanine and α-chaconine. | nih.gov |

The biosynthesis of solanidine is regulated at the genetic and transcriptomic levels. Many of the genes encoding the enzymes in this pathway are co-regulated and organized in metabolic gene clusters. nih.gov The expression of these genes can be influenced by developmental cues and environmental stresses. nih.gov

Transcriptomic analyses have been instrumental in identifying candidate genes involved in steroidal alkaloid biosynthesis. nih.govfrontiersin.org By comparing the transcriptomes of tissues with high and low levels of these compounds, researchers can identify genes whose expression patterns correlate with alkaloid accumulation. nih.gov

A key transcription factor involved in the regulation of steroidal glycoalkaloid biosynthesis is GLYCOALKALOID METABOLISM 9 (GAME9). nih.gov This transcription factor is a member of the APETALA2/Ethylene Response Factor family and plays a central role in controlling the expression of several genes in the pathway. nih.gov The activity of GAME9 can be modulated by other regulatory proteins and signaling molecules, providing a complex network of control over solanidine biosynthesis.

Glycosylation of Solanidine to Steroidal Glycoalkaloids

The transformation of the aglycone solanidine into the toxic steroidal glycoalkaloids (SGAs) α-solanine and α-chaconine is a critical juncture in the biosynthetic pathway within potatoes (Solanum tuberosum). This process involves the sequential addition of sugar moieties to the 3-OH group of the solanidine backbone, a reaction catalyzed by a series of specific glycosyltransferases. hapres.com This glycosylation is not only pivotal for the synthesis of these complex molecules but also significantly influences their biological activity and toxicity.

Pathways for the Formation of α-Solanine and α-Chaconine from Solanidine

The biosynthesis of α-solanine and α-chaconine from solanidine follows two distinct, parallel pathways, each initiated by the addition of a different initial sugar molecule. bibliotekanauki.pl These pathways are catalyzed by separate, specific glycosyltransferases that determine which of the two major potato glycoalkaloids will be synthesized. bibliotekanauki.plnih.gov

The initial committed step in the formation of α-chaconine is the glucosylation of solanidine, yielding γ-chaconine. bibliotekanauki.plusda.gov Conversely, the first step in α-solanine synthesis is the galactosylation of solanidine, which produces γ-solanine. bibliotekanauki.plusda.gov Subsequent enzymatic steps then add the remaining sugar residues to form the final trisaccharide chains characteristic of α-chaconine and α-solanine. plantbreedbio.orgnih.gov

| Intermediate | Precursor | Product | Enzyme Family |

| γ-Chaconine | Solanidine | α-Chaconine | Glycosyltransferases |

| γ-Solanine | Solanidine | α-Solanine | Glycosyltransferases |

The divergence of these pathways at the initial glycosylation step highlights the specificity of the enzymes involved and provides a key regulatory point in determining the relative abundance of α-solanine and α-chaconine in potato tissues. hapres.com

Role of Glycosyltransferases in Solanidine Glycosylation

A family of enzymes known as UDP-glycosyltransferases (UGTs) is responsible for the stepwise glycosylation of solanidine. nih.gov In potato, three key enzymes in this family have been identified and characterized: solanidine glucosyltransferase (SGT2), solanidine galactosyltransferase (SGT1), and rhamnosyltransferase (SGT3). hapres.complantbreedbio.org These enzymes are part of the larger GLYCOALKALOID METABOLISM (GAME) gene family that governs the biosynthesis of steroidal glycoalkaloids. hapres.commdpi.com

The synthesis of γ-chaconine is catalyzed by UDP-glucose:solanidine glucosyltransferase (SGT2), which transfers a glucose moiety from UDP-glucose to solanidine. nih.govusda.govresearchgate.net The formation of γ-solanine, on the other hand, is catalyzed by UDP-galactose:solanidine galactosyltransferase (SGT1), which utilizes UDP-galactose as the sugar donor. nih.govusda.govresearchgate.net The existence of these two distinct enzymes for the initial glycosylation step has been demonstrated through their partial separation and characterization from potato sprouts. bibliotekanauki.plnih.gov

Following the initial glucosylation or galactosylation, further sugar moieties are added to complete the synthesis of α-chaconine and α-solanine. The enzyme rhamnosyltransferase (SGT3) is involved in the addition of rhamnose residues in the subsequent steps of both pathways. plantbreedbio.orgmdpi.com The coordinated action of these glycosyltransferases ensures the precise assembly of the characteristic trisaccharide chains of these two prominent potato glycoalkaloids. nih.gov

| Enzyme | Gene | Function | Sugar Donor | Product |

| Solanidine glucosyltransferase | SGT2 | Initial glucosylation of solanidine | UDP-glucose | γ-Chaconine |

| Solanidine galactosyltransferase | SGT1 | Initial galactosylation of solanidine | UDP-galactose | γ-Solanine |

| Rhamnosyltransferase | SGT3 | Addition of rhamnose residues | UDP-rhamnose | Intermediates in α-chaconine and α-solanine synthesis |

The expression of the genes encoding these glycosyltransferases, such as SGT1, SGT2, and SGT3, is closely linked to the accumulation of α-solanine and α-chaconine in potato tubers. plantbreedbio.orgwur.nl

Chemical Synthesis and Derivatization of Solanidine Hydrochloride

Total Synthesis Approaches to Solanidine (B192412) and its Stereoisomers

The total synthesis of solanidine has been achieved through various strategic approaches, often leveraging readily available natural products as starting materials. These syntheses are characterized by their ingenuity in constructing the complex pentacyclic indolizidine skeleton.

Synthetic Routes Utilizing Steroidal Precursors (e.g., Diosgenin (B1670711) Acetate (B1210297), Tigogenin (B51453) Acetate)

A common and economically viable strategy for the synthesis of solanidine involves the use of naturally abundant steroidal sapogenins, such as diosgenin and tigogenin, as chiral precursors. mtmt.huege.edu.tr These starting materials already possess the core steroidal framework, significantly reducing the number of steps required to achieve the final target.

The synthesis of demissidine (B192416) and solanidine has been accomplished in eight steps from tigogenin acetate and diosgenin acetate, respectively. ege.edu.tr This approach necessitates the replacement of three carbon-oxygen bonds with carbon-nitrogen bonds to form the characteristic indolizidine system. ege.edu.tr For instance, solanidine was synthesized from diosgenin acetate, with the key transformations involving the conversion of the spiroketal side chain into the nitrogen-containing heterocyclic rings. ege.edu.trnih.gov

| Starting Material | Target Compound | Key Features of Synthesis | Reference |

| Diosgenin Acetate | Solanidine | Eight-step synthesis, replacement of three C-O bonds with C-N bonds. | ege.edu.tr |

| Tigogenin Acetate | Demissidine | Eight-step synthesis, analogous strategy to solanidine synthesis. | ege.edu.tr |

Intramolecular Schmidt Reactions for Nitrogen Incorporation

The introduction of the nitrogen atom into the steroidal skeleton to form the indolizidine moiety is a critical step in the synthesis of solanidine. The intramolecular Schmidt reaction has emerged as a powerful tool for this transformation. mtmt.hunih.govege.edu.tr This reaction typically involves an azide (B81097) tethered to the steroidal framework, which, upon activation with a Lewis acid, undergoes a rearrangement to form a new carbon-nitrogen bond, leading to the desired heterocyclic ring system. ege.edu.tr Specifically, the intramolecular Schmidt reaction of azido-lactones has been successfully utilized to construct the imino-ester intermediates that are precursors to the final solanidine structure. ege.edu.tr

Substrate-Controlled Stereoselective Reductions and Intramolecular Aminolysis

The stereochemistry of the newly formed chiral centers during the synthesis is of paramount importance. Substrate-controlled stereoselective reductions are employed to ensure the correct spatial arrangement of substituents. nih.gov For example, the reduction of an imine intermediate, formed after the Schmidt reaction, is often controlled by the existing stereocenters in the steroidal backbone, leading to the desired diastereomer. mtmt.hunih.gov This is followed by an intramolecular aminolysis process, where the newly formed amino group attacks an electrophilic center, such as a lactone, to complete the formation of the final indolizidine ring system of solanidine. mtmt.hunih.gov

Divergent Synthesis of Solanidine Epimers (e.g., 22-epi-Solanidine)

The development of divergent synthetic strategies allows for the creation of multiple stereoisomers from a common intermediate. A divergent synthesis of solanidine and its C22 epimer, 22-epi-solanidine, has been successfully developed starting from 25R-configured diosgenin acetate. mtmt.hunih.gov An initial synthetic route to solanidine encountered issues with epimerization at the C25 position during the Schmidt reaction. nih.gov This challenge led to an improved and divergent synthesis that not only provided solanidine but also furnished 22-epi-solanidine. mtmt.hunih.gov This was achieved through the selective transformation of an azido (B1232118) lactone to an azido diol, which could then be directed towards the synthesis of either solanidine or 22-epi-solanidine via different intramolecular cyclization pathways. mtmt.hunih.gov

Rational Design and Synthesis of Solanidine Analogs

The solanidine skeleton presents a versatile scaffold for the rational design and synthesis of novel analogs with potential therapeutic applications. The modification of this natural product framework is a promising strategy for the development of new drug candidates. mtmt.hu

Research has focused on synthesizing solanidine analogs with antiproliferative properties. mtmt.hu A series of solanidine analogs were synthesized from pregnadienolone acetate and evaluated for their anticancer and multidrug resistance-reversal activities. mtmt.humdpi.com Several of these compounds demonstrated the ability to induce apoptosis in cancer cells and inhibit the activity of topoisomerase I. mtmt.hunih.gov Furthermore, some analogs were found to inhibit the ABCB1 transporter, a key protein involved in multidrug resistance in cancer. mtmt.hu

Another area of investigation involves the synthesis of novel solanidine derivatives with insecticidal properties. In one study, solanidine was modified with an azido linker and coupled with various monosaccharides using a copper-catalyzed alkyne-azide cycloaddition (click chemistry). nih.gov The resulting neoglycoalkaloids exhibited stronger aphicidal properties against the potato aphid (Macrosiphum euphorbiae) compared to the unmodified solanidine, affecting both nymph and adult survival and reducing fecundity. nih.gov

These studies underscore the potential of the modified solanidine skeleton as a valuable template for the rational design and synthesis of innovative drug candidates and agrochemicals. mtmt.hu

Optimization of Synthetic Yields and Purity for Research Applications

For solanidine and its derivatives to be viable for research and potential development, efficient and high-purity synthesis and isolation methods are crucial. Research has focused on improving both the chemical synthesis yields and the purification of solanidine from natural sources.

Purification from natural sources, such as the waste streams of potato starch production, is another critical area of optimization wur.nl. An effective one-step separation method using centrifugal partition chromatography has been shown to isolate solanidine from crude extracts of Solanum tuberosum biomass researchgate.net. This technique achieved a high recovery of 86.7% and resulted in a final product with a purity exceeding 98%, demonstrating a viable method for obtaining large quantities of high-purity solanidine for research applications researchgate.net.

| Process | Method | Starting Material/Mixture | Result | Reference |

| Synthesis | 4-Step Sequence | Tigogenin Acetate | 30% overall yield of Demissidine | researchgate.net |

| Synthesis | 3-Step Sequence | Diosgenin | 43% overall yield of Solasodine (B1681914) | researchgate.net |

| Purification | Centrifugal Partition Chromatography | Crude S. tuberosum extract | >98% purity, 86.7% recovery | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Solanidine Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of solanidine analogs correlates with their biological effects. These studies guide the rational design of new molecules with improved potency and selectivity.

Influence of Specific Substituent Groups on Biological Activity in Cellular Models

The addition or modification of substituent groups on the solanidine core can dramatically alter its biological activity. A clear example is seen in the insecticidal properties of solanidine derivatives nih.gov. While solanidine itself has some effect, its novel neoglycoalkaloid derivatives, synthesized by attaching monosaccharides like D-glucose, D-galactose, or L-rhamnose, exhibit significantly stronger aphicidal properties against the potato aphid Macrosiphum euphorbiae nih.gov. This indicates that the appended sugar moieties are crucial for enhancing this specific biological activity.

Similarly, synthetic analogs of solanidine prepared from pregnenolone (B344588) acetate have demonstrated antiproliferative activity against human leukemia cell lines nih.gov. The modifications made to the solanidine skeleton in these analogs were directly linked to their ability to inhibit cancer cell growth, with some compounds inducing apoptosis or causing cell cycle arrest researchgate.netnih.gov. This highlights that the nature of the steroidal skeleton and its substituents are key determinants of anticancer effects. While not solanidine itself, studies on related steroidal glycoalkaloids reinforce the principle that the oligosaccharide chain plays a pivotal role in directing the therapeutic properties of the molecule nih.gov.

| Analog Type | Substituent Group(s) | Cellular Model/Organism | Observed Biological Activity | Reference |

| Neoglycoalkaloids | Monosaccharides (Glucose, Galactose, Rhamnose) | Macrosiphum euphorbiae (Potato Aphid) | Stronger aphicidal properties than unmodified solanidine | nih.gov |

| Synthetic Analogs | Modifications from pregnenolone acetate | HL-60 (Human Leukemia Cells) | Antiproliferative activity | nih.gov |

| Synthetic Analogs | Various modifications | HeLa (Cervical Cancer Cells) | Apoptosis induction, G2/M phase cell cycle arrest | researchgate.net |

Importance of Steroidal Skeleton Conformation and Double Bonds

The three-dimensional conformation of the steroidal skeleton and the presence of specific features like double bonds are critical to the biological activity of solanidine and its analogs.

The stereochemistry at various carbon atoms significantly influences the molecule's shape and function. For example, the natural configuration of solanidanes is (20S, 22R, 25S) nih.govichbindannmalimgarten.de. The synthesis of solanidine and its C-22 epimer highlights the importance of the stereocenter at this position researchgate.net. The conformation of the F-ring in the indolizidine system is a chair form, which places the C-25 methyl group in an equatorial position, a key structural feature ichbindannmalimgarten.de. The challenge in synthesizing solanidanes from (25R)-sapogenins is to correctly establish the (25S) configuration, underscoring the stereochemical importance at this center for creating the natural, active compound researchgate.net.

The 5,6-double bond in the B-ring of the solanidine steroid nucleus is another feature of paramount importance for certain biological effects. Studies comparing solanidine with its saturated analog, demissidine (5,6-dihydrosolanidine), have shown this feature to be critical. For instance, the 5,6-double bond was found to have a more significant effect on inducing liver enlargement (hepatomegaly) in mice than the structural differences in the E and F rings ichbindannmalimgarten.de. This double bond is also considered important in relation to the teratogenic potential of these alkaloids ichbindannmalimgarten.de. This evidence strongly suggests that the planarity and electronic properties conferred by the 5,6-double bond are essential for specific interactions with biological targets.

| Structural Feature | Specifics | Associated Biological Importance | Reference |

| Stereochemistry | C-25 configuration (S) | Essential for the natural, active conformation. A key challenge in synthesis from 25R precursors. | researchgate.net |

| Stereochemistry | F-ring conformation (Chair) | Places the C-25 methyl group in a stable equatorial position. | ichbindannmalimgarten.de |

| Double Bond | 5,6-Double Bond in B-ring | Crucial for hepatomegalic and teratogenic activity. More influential than E/F ring structure for these effects. | ichbindannmalimgarten.de |

Metabolic Transformations and Enzymatic Degradation of Solanidine

Mammalian In Vitro Metabolism of Solanidine (B192412)

The biotransformation of solanidine in mammals is a complex process primarily occurring in the liver. It involves oxidative metabolism mediated by cytochrome P450 enzymes followed by conjugation reactions to facilitate excretion.

In vitro studies utilizing human recombinant CYP enzymes have demonstrated that solanidine is predominantly metabolized by the CYP2D6 enzyme. nih.govabo.firesearchgate.net A minor contribution to its metabolism is also made by CYP3A4/5. nih.govabo.firesearchgate.net The critical role of CYP2D6 is highlighted by experiments with human liver microsomes where the application of paroxetine (B1678475), a specific CYP2D6 inhibitor, resulted in a near-complete (95%) inhibition of solanidine metabolism. nih.govabo.firesearchgate.net

The activity of the CYP2D6 enzyme is subject to significant genetic variation, leading to different metabolic phenotypes within the population, such as poor, intermediate, normal, and ultrarapid metabolizers. researchgate.netunibas.ch This variation directly impacts solanidine metabolism. For instance, plasma concentrations of solanidine have been observed to be substantially higher in individuals classified as genetically poor CYP2D6 metabolizers (gPM) compared to normal metabolizers (gNM). nih.govresearchgate.net One study found that plasma solanidine levels were 1887% higher in gPMs and 74% higher in intermediate metabolizers (gIMs) than in gNMs. nih.gov This strong correlation has led to the proposal of solanidine and its metabolites as sensitive dietary biomarkers for assessing an individual's CYP2D6 activity. nih.govabo.fioslomet.no

| Enzyme | Role in Solanidine Metabolism | Supporting Evidence |

|---|---|---|

| CYP2D6 | Primary metabolic pathway | Metabolism is nearly completely blocked (95%) by the CYP2D6-specific inhibitor paroxetine. nih.govabo.firesearchgate.net |

| CYP3A4/5 | Minor metabolic pathway | Some metabolite formation detected in incubations with recombinant CYP3A4/5, but at very low levels compared to CYP2D6. nih.gov |

The oxidative metabolism of solanidine by CYP enzymes results in the formation of several metabolites. Among the primary metabolites identified is hydroxy solanidine (OH-solanidine), which has a mass-to-charge ratio (m/z) of 414. nih.govresearchgate.net The formation of OH-solanidine is almost exclusively catalyzed by CYP2D6. nih.govresearchgate.net

Another significant metabolite, initially designated M1, was identified in human urine and found to be absent in CYP2D6 poor metabolizers. nih.gov Through extensive chromatographic purification and analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, the structure of M1 was elucidated. nih.govnih.gov The analysis revealed a solanidine backbone that had undergone C-C bond scission, leading to its identification as 3,4-seco-Solanidine-3,4-dioic acid (SSDA). nih.govnih.gov SSDA has a characteristic parent ion mass of m/z 444.3102. nih.gov The metabolic ratios of SSDA and other metabolites to the parent solanidine compound show strong associations with CYP2D6 phenotypes and are being investigated as robust biomarkers for CYP2D6 activity. nih.govabo.fioslomet.no Other metabolites with m/z values of 430 and 416 have also been detected. nih.govnih.gov

| Metabolite Name / Identifier | m/z (mass-to-charge ratio) | Formation Pathway | Notes |

|---|---|---|---|

| Hydroxy Solanidine (OH-solanidine) | 414 | Hydroxylation via CYP2D6 | Primary oxidative metabolite. nih.govresearchgate.net |

| 3,4-seco-Solanidine-3,4-dioic acid (SSDA) | 444 | C-C bond scission of the steroid backbone via CYP2D6 | Urinary biomarker for CYP2D6 activity. nih.govnih.gov |

| Metabolite m/z 430 | 430 | CYP2D6-mediated | Ratio to solanidine is associated with CYP2D6 phenotype. nih.gov |

| Metabolite m/z 416 | 416 | CYP2D6-mediated | Ratio to solanidine is associated with CYP2D6 phenotype. nih.gov |

Microbial and Enzymatic Degradation of Steroidal Glycoalkaloids to Solanidine

Solanidine is the aglycone (non-sugar portion) of the major steroidal glycoalkaloids (SGAs) found in potatoes, α-solanine and α-chaconine. acs.orgnih.govresearchgate.netau.dk These SGAs consist of the solanidine core with a trisaccharide chain attached. The first step in the detoxification and degradation of these compounds often involves the removal of this sugar chain, a process carried out by various microorganisms. acs.orgnih.govfrontiersin.org

Various bacteria possess the enzymatic machinery to hydrolyze the glycosidic bonds of α-solanine and α-chaconine, releasing the aglycone solanidine. frontiersin.org This degradation process has been observed in microorganisms from diverse environments, including soil and groundwater. frontiersin.orgnih.gov The breakdown occurs in a stepwise fashion, where the sugar units of the trisaccharide chain are sequentially cleaved. nih.govnih.gov For example, the degradation of α-solanine proceeds through the intermediates β-solanine and γ-solanine before yielding solanidine. nih.gov Similarly, α-chaconine is hydrolyzed to β-chaconine and γ-chaconine, and finally to solanidine. nih.gov

Studies have identified specific bacterial genera capable of this biotransformation, with species of Arthrobacter being noted as particularly efficient degraders. acs.orgnih.govfrontiersin.org Additionally, Glutamicibacter halophytocola S2, a bacterium isolated from the gut of the potato tuber moth (Phthorimaea operculella), has been shown to completely degrade these SGAs. nih.gov

The bacterial deglycosylation of SGAs is accomplished by the action of specific glycoside hydrolase enzymes, or glycosidases. nih.govscienceopen.com The complete removal of the trisaccharide chains of both α-solanine and α-chaconine requires a portfolio of enzymes with different specificities. nih.gov Research has led to the identification and characterization of a gene cluster in Arthrobacter sp. and Glutamicibacter halophytocola that encodes the necessary enzymes. acs.orgnih.govnih.gov These key enzymes are:

α-Rhamnosidase (EC 3.2.1.40) : This enzyme is responsible for cleaving terminal α-L-rhamnose residues. nih.govscienceopen.comcsic.esnih.gov

β-Glucosidase (EC 3.2.1.21) : This enzyme hydrolyzes β-D-glucose residues. nih.govscienceopen.comresearchgate.netnih.gov

β-Galactosidase (EC 3.2.1.23) : This enzyme removes terminal β-D-galactose residues. nih.govscienceopen.com

The degradation of α-chaconine (solanidine-galactose-glucose-rhamnose) involves the sequential removal of the sugars, often initiated by an α-rhamnosidase or β-glucosidase. nih.gov The complete degradation of α-solanine (solanidine-glucose-rhamnose-rhamnose) requires the action of all three types of enzymes to remove the solatriose side chain. nih.govichbindannmalimgarten.de Interestingly, some of these enzymes exhibit multifunctional activity; for instance, α-rhamnosidase and β-glucosidase from G. halophytocola S2 were both found to be capable of hydrolyzing α-rhamnose, β-glucose, and β-galactose, allowing either enzyme to single-handedly generate the final solanidine product. nih.gov

| Enzyme | Glycoalkaloid Substrate | Action | Bacterial Source Example |

|---|---|---|---|

| α-Rhamnosidase | α-Chaconine, α-Solanine | Removes terminal rhamnose units from the trisaccharide chain. | Arthrobacter sp., Glutamicibacter halophytocola acs.orgnih.gov |

| β-Glucosidase | α-Chaconine, α-Solanine | Removes glucose units from the trisaccharide chain. | Arthrobacter sp., Glutamicibacter halophytocola acs.orgnih.gov |

| β-Galactosidase | α-Solanine | Removes the galactose unit from the solatriose chain of α-solanine. | Arthrobacter sp., Glutamicibacter halophytocola acs.orgnih.gov |

Intestinal Microbiota-Mediated Hydrolysis of Glycosidic Bonds and Solanidine Release

The release of the aglycone solanidine from its parent steroidal glycoalkaloids (SGAs), such as α-solanine and α-chaconine, is primarily mediated by the enzymatic activity of the intestinal microbiota. biorxiv.org These complex glycosides undergo a stepwise hydrolysis, where the carbohydrate side chains are sequentially cleaved by microbial enzymes. nih.govresearchgate.net This process of deglycosylation is the initial and crucial step in the metabolism of dietary glycoalkaloids, ultimately liberating the solanidine backbone. nih.gov

Research using an ex vivo pig cecum model demonstrated that the intestinal microbiota rapidly metabolizes α-solanine. nih.govacs.org Incubation of α-solanine with active cecum suspensions resulted in a swift cleavage of the solatriose sugar moiety and the corresponding release of the solanidine aglycone. acs.org In one study, α-solanine was no longer detectable after just 10 minutes of incubation, with a concurrent increase in solanidine concentration. acs.org The concentration of the released solanidine reached a plateau after approximately 4 hours, suggesting it is a stable metabolic product under these conditions. acs.org

The rate of this hydrolysis is highly dependent on the structure of the carbohydrate side chain attached to the solanidine core. nih.govacs.org Studies have shown that SGAs linked to a solatriose sugar chain, like α-solanine, are metabolized significantly faster by porcine intestinal microbiota than those linked to a chacotriose chain, such as α-chaconine. nih.govacs.org This indicates a preferred cleavage of the solatriose moiety by the gut bacteria. nih.gov

The degradation is a stepwise process, with the formation of intermediate metabolites. For α-solanine, the hydrolysis proceeds through the formation of β-solanine and γ-solanine before the final release of solanidine. researchgate.net A similar stepwise degradation is observed for α-chaconine, which is hydrolyzed into β-chaconine and γ-chaconine prior to solanidine release. researchgate.net This sequential removal of sugar units has been observed in various microbial environments, including groundwater microorganisms. researchgate.netfrontiersin.org

Specific bacterial enzymes are responsible for this deglycosylation. For instance, the gut bacterium Glutamicibacter halophytocola S2 possesses a portfolio of enzymes, including α-rhamnosidase and β-glucosidase, that can hydrolyze the glycosidic bonds of α-solanine and α-chaconine to produce solanidine. nih.govfrontiersin.org Bacteria from the genus Arthrobacter have also been identified as efficient degraders of these glycoalkaloids. nih.gov

Table 1: Microbial Systems Involved in the Hydrolysis of Glycoalkaloids to Solanidine

| Microbial System/Organism | Parent Glycoalkaloid(s) | Key Findings |

| Porcine Intestinal Microbiota | α-Solanine, α-Chaconine | Rapid hydrolysis of α-solanine (within 10 mins); slower degradation of α-chaconine. The rate is dependent on the sugar side chain. nih.govacs.org |

| Human Gut Microbiota | α-Solanine, α-Chaconine | Metabolizes glycoalkaloids extensively, altering their absorption and host exposure. Metabolism varies between individuals. biorxiv.org |

| Groundwater Microorganisms | α-Solanine, α-Chaconine | Stepwise hydrolysis via β- and γ-intermediates to release solanidine. Degradation occurred within 21-42 days. researchgate.net |

| Glutamicibacter halophytocola S2 | α-Solanine, α-Chaconine | Possesses multifunctional enzymes (RhaA, GluA) that hydrolyze glycosidic bonds to generate solanidine. nih.govfrontiersin.org |

| Arthrobacter sp. | α-Chaconine, α-Solanine | Identified as among the most efficient glycoalkaloid-degrading bacteria isolated from soil. nih.gov |

| Rumen Microbiota | α-Solanine, α-Chaconine | In vitro studies show the release of solanidine from a mixture of α-solanine and α-chaconine. nih.govacs.org |

Further Metabolism and Degradation of the Solanidine Aglycone by Microbial Systems

Following the hydrolytic release from its parent glycoalkaloids, the solanidine aglycone itself can be subject to further metabolism and degradation by microbial systems. nih.govacs.org However, the extent and rate of this degradation appear to be dependent on the specific microbial environment and the bacterial species present.

In studies using the pig cecum model, solanidine was only partially degraded. nih.gov When solanidine was incubated separately with active cecal suspensions, a significant portion (approximately 60%) remained quantifiable after 24 hours. nih.gov This suggests that while the intestinal microbiota can metabolize the aglycone, the process is not complete within this timeframe, leading to its classification as a relatively stable metabolic product in that specific environment. acs.org

In contrast, other microbial systems have demonstrated a more extensive breakdown of solanidine. Studies with groundwater microorganisms have shown that after the complete cleavage of the carbohydrate units from parent glycoalkaloids, the resulting solanidine was further degraded. researchgate.netacs.org Similarly, in vitro studies with rumen microbiota observed the further metabolism of the aglycone, with the formation of a dihydro derivative. nih.govacs.org

Certain bacterial strains have been identified that are capable of the complete degradation and metabolism of both the parent glycoalkaloids and the resulting solanidine. For example, Pseudomonas fluorescens In5 was observed to fully degrade α-chaconine and α-solanine without the detectable accumulation of solanidine, implying that it can also metabolize the aglycone. nih.gov This highlights that specific bacteria possess the necessary enzymatic pathways to break down the steroidal structure of solanidine. nih.gov The detoxification of glycoalkaloids is often considered to be the removal of the sugar moieties, but the subsequent breakdown of the solanidine aglycone represents a more complete metabolic process. nih.gov

Table 2: Microbial Degradation of the Solanidine Aglycone

| Microbial System | Extent of Solanidine Degradation | Identified Metabolites/Findings |

| Porcine Intestinal Microbiota | Partial | Approximately 40% of solanidine was degraded after 24 hours of incubation. nih.gov |

| Groundwater Microorganisms | Further Degradation | Solanidine was further degraded after being released from its parent glycoalkaloids. researchgate.netacs.org |

| Rumen Microbiota | Further Metabolism | Observation of further metabolism of the aglycone. nih.govacs.org |

| Pseudomonas fluorescens In5 | Apparent Complete Degradation | No solanidine was detected following the hydrolysis of glycoalkaloids, suggesting its subsequent metabolism. nih.gov |

Biological Activities and Mechanisms in Cellular and in Vitro Systems

Cellular Homeostasis and Proliferation Modulation by Solanidine (B192412) and Analogs (In Vitro)

Solanidine and its glycoside derivatives, such as solanine, have demonstrated notable effects on the regulation of the cell cycle in various cancer cell lines, primarily leading to cell cycle arrest. This interruption of the normal cell division process is a key mechanism behind its anti-cancer properties observed in vitro.

In human prostate cancer DU145 cells, solanine has been shown to regulate the protein levels of several key cell cycle regulators. nih.gov This includes the downregulation of Cyclin D1, Cyclin E1, CDK2, CDK4, and CDK6, and the upregulation of p21 at both the mRNA and protein levels. nih.gov These changes effectively halt the progression of the cell cycle. Similarly, in human colorectal cancer RKO cells, α-solanine treatment leads to cell cycle arrest at the G0/G1 phase, which is associated with decreased expression of cyclin D1 and CDK2. researchgate.net

Furthermore, in multidrug-resistant oral squamous cell carcinoma KB-ChR-8-5 cells, solanine treatment resulted in a significant reduction in the expression of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA). nih.gov The inhibition of these proliferative proteins suggests a potent anti-tumor effect. nih.gov Studies on colorectal cancer cells, including SW480, SW620, and HT-29 lines, also show that solanine promotes cell cycle arrest. frontiersin.org

Some research has also pointed to solanidine analogs causing cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net In acute myeloid leukemia (AML) AML-193 cells, solanine induces changes in the expression of genes that regulate cell proliferation. frontiersin.org

Interactive Data Table: Effect of Solanidine and its Analogs on Cell Cycle Regulatory Proteins

| Compound | Cell Line | Target Protein | Effect |

| Solanine | DU145 (Prostate) | Cyclin D1, Cyclin E1, CDK2, CDK4, CDK6 | Downregulation |

| Solanine | DU145 (Prostate) | p21 | Upregulation |

| α-Solanine | RKO (Colorectal) | Cyclin D1, CDK2 | Downregulation |

| Solanine | KB-ChR-8-5 (Oral) | Cyclin D1, PCNA | Downregulation |

| Solanidine Analog | MCF-7 (Breast) | Not specified | G2/M Arrest |

A significant mechanism of action for solanidine and its derivatives in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key proteins involved in the apoptotic cascade.

A common indicator of apoptosis is the ratio of Bax to Bcl-2 proteins. An increase in this ratio promotes apoptosis. In acute myeloid leukemia (AML) AML-193 cells, solanine treatment leads to an increased expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic process.

The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. In human colorectal cancer RKO cells, α-solanine was found to cause apoptosis by activating caspase-3, -8, and -9. researchgate.net Similarly, in multidrug-resistant oral cancer KB-ChR-8-5 cells, solanine treatment led to increased levels of the apoptotic proteins Bax, caspase-9, and caspase-3. nih.gov Research on pancreatic cancer cells has also demonstrated that α-solanine induces caspase-3-dependent mitochondrial death. researchgate.net Furthermore, a tert-butyl oxime ether derivative of solanidine was shown to activate caspase-3, confirming its pro-apoptotic potential. researchgate.net

The induction of apoptosis by these compounds is often linked to an increase in reactive oxygen species (ROS). In prostate cancer DU145 cells, solanine-induced apoptosis is mediated through the induction of ROS. nih.gov

Interactive Data Table: Modulation of Apoptotic Pathways by Solanidine and its Analogs

| Compound | Cell Line | Apoptotic Marker | Effect |

| Solanine | AML-193 (Leukemia) | Bax/Bcl-2 Ratio | Increased |

| α-Solanine | RKO (Colorectal) | Caspase-3, -8, -9 | Activation |

| Solanine | KB-ChR-8-5 (Oral) | Bax, Caspase-9, -3 | Increased Levels |

| α-Solanine | Pancreatic Cancer Cells | Caspase-3 | Activation |

| Solanidine Derivative | HeLa, Siha, MCF-7 | Caspase-3 | Activation |

| Solanine | DU145 (Prostate) | Reactive Oxygen Species (ROS) | Induction |

Solanidine and its derivatives have demonstrated significant inhibitory effects on the proliferation and growth of a wide range of cancer cell lines, including both adherent and suspension types.

In vitro studies have shown that solanine can inhibit the growth of various human cancer cell lines, such as colon, liver, cervical, lymphoma, and stomach cancer. nih.gov Specifically, it has been shown to significantly inhibit the growth of cultured human prostate cancer DU145 cells. nih.gov Similarly, α-solanine effectively suppresses the development of pancreatic cancer cells in vitro. researchgate.net

The anti-proliferative action of solanidine analogs has also been reported against HeLa cells. researchgate.net In multidrug-resistant oral cancer KB-ChR-8-5 cells, solanine treatment was found to inhibit inflammation and proliferation. nih.gov Furthermore, solanine has been observed to inhibit the proliferation of colorectal cancer SW480, SW620, and HT-29 cells. frontiersin.org

The mechanism behind this growth inhibition is often multifaceted, involving the induction of apoptosis and the inhibition of cell proliferation and angiogenesis. nih.gov For instance, in drug-resistant OSCC KB-ChR-8-5 cells, solanine's inhibitory effect on proliferation is linked to the downregulation of proteins like iNOS, IL-6, PCNA, and cyclin-D1. nih.gov

Interactive Data Table: Growth Inhibitory Effects of Solanidine and its Analogs on Cancer Cell Lines

| Compound | Cell Line Type | Specific Cell Line(s) | Observed Effect |

| Solanine | Adherent | DU145 (Prostate), Colon, Liver, Cervical, Stomach | Growth Inhibition |

| α-Solanine | Adherent | Pancreatic Cancer Cells | Growth Suppression |

| Solanidine Analogs | Adherent | HeLa (Cervical) | Anti-proliferative Action |

| Solanine | Adherent | KB-ChR-8-5 (Oral) | Inhibition of Proliferation |

| Solanine | Adherent | SW480, SW620, HT-29 (Colorectal) | Growth Inhibition |

Interaction with Molecular Targets and Signaling Pathways (In Vitro)

Solanidine and its derivatives have been shown to interact with and inhibit the activity of specific enzymes that are crucial for cellular function and are often implicated in disease.

One such target is DNA topoisomerase I, an enzyme that plays a key role in DNA replication and transcription by relaxing supercoiled DNA. nih.gov Some solanidine analogs have been investigated for their effects on mammalian DNA topoisomerase I activity. researchgate.net The ability of compounds to interfere with topoisomerase function is a common strategy in the development of anticancer drugs. researchgate.netnih.gov

Another important class of enzymes inhibited by solanaceous glycoalkaloids, including derivatives of solanidine, are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. mdpi.com In vitro studies have consistently demonstrated that these glycoalkaloids inhibit both AChE and BuChE. nih.gov This inhibition of cholinesterase activity is believed to be responsible for some of the toxic effects observed with high concentrations of these compounds. nih.gov

Interactive Data Table: Enzyme Inhibition by Solanidine and its Derivatives

| Compound/Derivative | Target Enzyme | System | Effect |

| Solanidine Analogs | DNA Topoisomerase I | In Vitro (Mammalian) | Inhibition |

| Solanaceous Glycoalkaloids | Acetylcholinesterase (AChE) | In Vitro | Inhibition |

| Solanaceous Glycoalkaloids | Butyrylcholinesterase (BuChE) | In Vitro | Inhibition |

Solanidine and its related compounds can exert their biological effects by modulating the expression of various genes at the messenger RNA (mRNA) level. This includes genes involved in cell cycle control and non-coding RNAs like microRNAs (miRNAs) that play a significant role in gene regulation.

In human prostate cancer DU145 cells, solanine treatment has been shown to significantly inhibit the mRNA levels of CyclinD1, CyclinE1, CDK2, CDK4, and CDK6, while markedly increasing the mRNA level of the cell cycle inhibitor p21. nih.gov This demonstrates a direct impact on the transcriptional regulation of genes that govern cell cycle progression.

Furthermore, solanine has been found to influence the expression of microRNAs, which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govnih.govmdpi.com In studies involving acute myeloid leukemia (AML) AML-193 cells, solanine was observed to increase the expression of miR-16, a microRNA known to regulate the expression of the anti-apoptotic protein Bcl-2. frontiersin.org By upregulating miR-16, solanine contributes to the downregulation of Bcl-2, thereby promoting apoptosis. frontiersin.org Additionally, solanine has been shown to lower the expression of microRNA-21 in exosome-treated A549 lung cancer cells, which had an inhibitory effect on extrahepatic metastasis. frontiersin.org

Interactive Data Table: Modulation of Gene and MicroRNA Expression by Solanidine and its Analogs

| Compound | Cell Line | Target Gene/MicroRNA | Effect on mRNA/miRNA Level |

| Solanine | DU145 (Prostate) | CyclinD1, CyclinE1, CDK2, CDK4, CDK6 | Inhibition |

| Solanine | DU145 (Prostate) | p21 | Increase |

| Solanine | AML-193 (Leukemia) | miR-16 | Increase |

| Solanine | A549 (Lung) | microRNA-21 | Decrease |

Perturbation of Cellular Energy Metabolism Pathways (e.g., Glycolysis, HIF-1α)

Current scientific literature does not provide direct evidence detailing the specific effects of solanidine hydrochloride on the glycolysis pathway or the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). While HIF-1α is a known regulator of cellular adaptation to low oxygen, including the shift towards glycolysis, its direct modulation by this compound has not been established in available research.

Influence on Multidrug Resistance Mechanisms (e.g., ABCB1 Transporter Inhibition)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). nih.gov Research has explored the potential of solanidine and its derivatives to counteract this resistance.

A study investigating a series of synthetically modified solanidine analogs demonstrated their potential to reverse multidrug resistance. nih.gov Several of these analogs were found to inhibit the function of the ABCB1 transporter, leading to the accumulation of the fluorescent substrate rhodamine-123 in murine lymphoma cells that express the human MDR1 gene. nih.gov One of the most effective analogs in this regard enhanced the anti-proliferative effects of doxorubicin, a common chemotherapy drug, without showing significant intrinsic cytotoxicity. nih.gov This suggests that the steroidal structure of solanidine is a viable scaffold for developing agents that can overcome ABCB1-mediated drug efflux. nih.gov

Furthermore, the parent glycoalkaloid, α-solanine, has been shown to reverse multidrug resistance in human myelogenous leukemia K562/ADM cells by downregulating the expression of Multidrug Resistance-Associated Protein 1 (MRP1), another ABC transporter. nih.gov

Table 1: Effect of Solanidine Analogs on ABCB1 Transporter Activity

| Compound | Activity | Cell Line | Effect |

|---|---|---|---|

| Solanidine Analogs | ABCB1 Inhibition | L5178 (murine lymphoma with human MDR1) | Increased accumulation of rhodamine-123 |

| Solanidine Analog | Potentiation of Doxorubicin | L5178 | Enhanced antiproliferative action of doxorubicin |

| α-Solanine | MRP1 Downregulation | K562/ADM (human myelogenous leukemia) | Reversal of multidrug resistance |

Interactions with Cellular Macromolecules and Structures (Excluding Gross Cellular Toxicity Profiles)

Effects on Cell Membrane Integrity and Permeability in Model Systems

Solanidine's effects on biological membranes are primarily studied through its corresponding glycoalkaloids, α-solanine and α-chaconine. These compounds are known to disrupt cell membrane integrity, a property attributed to their interaction with membrane sterols. nih.gov

Studies using rabbit erythrocytes, red beet cells, and Penicillium notatum protoplasts have consistently shown that α-chaconine is a more potent membrane-disruptive agent than α-solanine. wikipedia.org The lytic activity of these glycoalkaloids on epithelial monolayers has been demonstrated to be concentration-dependent. nih.gov This permeabilizing effect is a key aspect of their biological activity. nih.gov The general consensus is that glycoalkaloids can embed within and disrupt the lipid bilayer of cholesterol-containing membranes, leading to increased permeability. nih.govnih.gov

In Vitro Cholesterol Binding and its Implications for Membrane Interaction

The interaction with cholesterol is fundamental to the membrane-disrupting activity of solanidine-containing glycoalkaloids. nih.gov These molecules exhibit a strong binding affinity for 3β-hydroxysterols, such as cholesterol, leading to the formation of complexes. nih.gov This complexation is a critical step that perturbs the structure of the cell membrane, making it more permeable. nih.gov

In vitro studies have demonstrated a direct link between cholesterol binding and membrane disruption. A notable synergistic interaction between α-solanine and α-chaconine has been observed in their ability to bind cholesterol, with the maximum effect seen in a 1:1 mixture. wikipedia.org This synergy in cholesterol binding correlates with their synergistic lytic effects on cell membranes, suggesting that the formation of a ternary complex between the two glycoalkaloids and cholesterol may be responsible for the enhanced membrane disruption. nih.gov

Modulation of Mitochondrial Function and Reactive Oxygen Species (ROS) Production

Specifically, α-solanine can induce the opening of the mitochondrial permeability transition (PT) pores. nih.govresearchgate.net This event leads to a decrease in the mitochondrial membrane potential and a subsequent release of calcium ions (Ca²⁺) from the mitochondria into the cytoplasm. nih.govresearchgate.net The resulting increase in intracellular Ca²⁺ concentration is a key signal for initiating apoptosis. nih.gov

Furthermore, treatment of human hepatocellular carcinoma HepG2 cells with α-solanine has been shown to induce the production of reactive oxygen species (ROS), primarily hydroxyl radicals (OH⁻) and hydrogen peroxide (H₂O₂), in both the cytoplasm and mitochondria. This increase in ROS contributes to the induction of apoptosis through the activation of downstream signaling pathways.

Table 2: Effects of Solanidine Glycoalkaloids on Mitochondrial Parameters

| Compound | Effect | Mechanism | Consequence |

|---|---|---|---|

| α-Solanine | Decrease in mitochondrial membrane potential | Interaction with mitochondrial membranes | Impaired mitochondrial function |

| α-Solanine | Opening of mitochondrial permeability transition pores | Lowering of membrane potential | Release of Ca²⁺, increased intracellular [Ca²⁺] |

| α-Solanine | Increased ROS production (OH⁻, H₂O₂) | - | Activation of apoptotic signaling pathways |

Synergistic Interactions with Related Glycoalkaloids (In Vitro)

A significant aspect of the biological activity of solanidine-based glycoalkaloids is their ability to act synergistically. The combination of α-solanine and α-chaconine, the two major glycoalkaloids found in potatoes, often produces a greater effect than the sum of their individual activities. nih.govnih.gov

This synergy is most pronounced in their ability to disrupt cell membranes. A 1:1 mixture of α-solanine and α-chaconine has been shown to cause pronounced synergistic lytic effects on rabbit erythrocytes, red beet cells, and Penicillium notatum protoplasts. nih.govwikipedia.org The peak synergistic effect on erythrocytes and fungal protoplasts was observed with mixtures containing around 70% α-chaconine, while for beet cells, it was maximal at approximately 40% α-chaconine. wikipedia.org

Similar synergistic interactions have been observed between other related glycoalkaloids, such as solamargine (B1681910) and solasonine, in the inhibition of fungal growth. These findings underscore the importance of considering the combined effects of these compounds as they naturally occur together in plants. nih.gov

Combined Effects of Solanidine Precursors like α-Solanine and α-Chaconine

The biological activities of the steroidal glycoalkaloids α-solanine and α-chaconine, the natural precursors to solanidine, have been observed to be significantly enhanced when they are present together. In numerous cellular and in vitro systems, these compounds exhibit a synergistic relationship, where their combined effect is greater than the sum of their individual effects. mdpi.comwikipedia.org This synergy is a critical aspect of their mechanism of action, particularly concerning cytotoxicity and membrane disruption. mdpi.comresearchgate.net

Research has consistently shown that the ratio of α-solanine to α-chaconine is a crucial factor in the intensity of their combined toxic effects. researchgate.net A mixture of the two alkaloids often demonstrates a more potent effect than either compound administered alone at the same total concentration. mdpi.comredalyc.org The primary mechanism underlying this synergy is believed to be the rapid disruption of the plasma membrane, which leads to a lethal disorder of cellular metabolism. researchgate.net This membrane perturbation is linked to the interaction of the glycoalkaloids with sterols, such as cholesterol, which are integral components of cell membranes. mdpi.comnih.gov

The synergistic cytotoxicity of α-solanine and α-chaconine has been documented across various cancer cell lines, including liver, stomach, and cervical cancer cells. mdpi.comresearchgate.net For instance, studies on C6 rat glioma cells have demonstrated that the maximum synergistic cytotoxic effect occurs at a 1:1 ratio of α-solanine to α-chaconine. researchgate.netnih.gov This enhanced effect is not limited to cancerous cells; synergistic membrane disruption has also been observed in non-cancerous cells like erythrocytes and protoplasts. mdpi.com

In addition to cytotoxicity, the combined action of these glycoalkaloids has been shown to induce apoptosis. mdpi.com In studies on human colon cancer cells, α-chaconine was found to enhance the activity of caspase-3, a key enzyme in the apoptotic pathway. mdpi.com Furthermore, the synergistic effects extend to developmental toxicity, as observed in studies on Xenopus embryos, where the combination of α-solanine and α-chaconine was identified as the primary factor increasing the risk of developmental abnormalities. scialert.net While synergy is the most commonly reported interaction, it is noteworthy that some mixtures have occasionally exhibited antagonistic effects. mdpi.com

The following table summarizes key research findings on the combined effects of α-solanine and α-chaconine in various in vitro models.

Table 1. In Vitro Synergistic Effects of α-Solanine and α-Chaconine

| Cell/System Type | Observed Combined Effect | Effective Ratio (α-Solanine:α-Chaconine) | Proposed Mechanism |

|---|---|---|---|

| C6 Rat Glioma Cells | Synergistic Cytotoxicity researchgate.net | 1:1 for maximum effect researchgate.netnih.gov | Rapid plasma membrane damage researchgate.net |

| HepG2 (Human Liver Cancer) Cells | Synergistic Cytotoxicity mdpi.com | Not specified | Membrane disruption mdpi.com |

| Human Erythrocytes | Synergistic Membrane Disruption (Hemolysis) mdpi.com | 1:1 mdpi.com | Interaction with membrane cholesterol mdpi.com |

| Rabbit Erythrocytes | Synergistic Membrane Disruption mdpi.com | 1:1 mdpi.com | Interaction with membrane cholesterol mdpi.com |

| Xenopus Embryos | Synergistic Developmental Toxicity/Teratogenicity scialert.net | Not specified | Not specified |

Solanidine As a Research Biomarker

Characterization of Solanidine (B192412) and its Metabolites as Biomarkers for Cytochrome P450 2D6 (CYP2D6) Activity

Solanidine, a naturally occurring steroidal alkaloid found in potatoes, has emerged as a promising dietary biomarker for assessing the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme. unibas.ch The extensive variability in CYP2D6 metabolism is largely due to genetic polymorphisms, but this genetic information alone cannot fully predict an individual's metabolic capacity. nih.govnih.gov Non-genetic factors, such as dietary compounds and drug-drug interactions, also play a significant role, creating a need for accurate phenotyping methods. nih.gov The use of solanidine as an endogenous biomarker offers a minimally invasive approach to evaluate CYP2D6 function without the need to administer external probe drugs, which can carry a risk of adverse effects. unibas.ch

Untargeted metabolomics studies have identified solanidine and its metabolites in human plasma and urine as potential indicators of CYP2D6 activity. unibas.chresearchgate.net The primary metabolites of interest are 4-OH-solanidine and 3,4-seco-solanidine-3,4-dioic acid (SSDA). unibas.chromantremmel.de In vitro research utilizing human recombinant CYP enzymes has demonstrated that solanidine is predominantly metabolized by CYP2D6, with only a minor contribution from CYP3A4/5. researchgate.netnih.gov Further solidifying this link, studies with human liver microsomes have shown that the potent CYP2D6 inhibitor, paroxetine (B1678475), can inhibit the metabolism of solanidine by as much as 95%. researchgate.netnih.gov

The concentration of solanidine and the ratios of its metabolites have been found to differ significantly among individuals with different CYP2D6 genotypes. nih.govresearchgate.net For instance, plasma solanidine concentrations are markedly higher in individuals classified as genetically poor CYP2D6 metabolizers (gPMs). nih.govresearchgate.net The ratios of metabolites to the parent compound, such as SSDA/solanidine and 4-OH-solanidine/solanidine, have shown even stronger correlations with CYP2D6 activity than solanidine levels alone. unibas.chresearchgate.net These findings support the characterization of solanidine and its metabolites as sensitive and specific dietary-derived biomarkers for CYP2D6 activity. researchgate.netnih.gov

Methodologies for Biomarker Quantitation in Biological Samples for Research Phenotyping

The quantification of solanidine and its metabolites in biological matrices such as serum, plasma, and urine is crucial for their validation and use in research phenotyping. unibas.ch The primary analytical technique employed for this purpose is liquid chromatography-mass spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). romantremmel.declinpgx.orgoslomet.no These methods offer the high sensitivity and specificity required to detect and quantify the low concentrations of these compounds typically found in biological samples. romantremmel.demdpi.com

A significant challenge in the quantitative analysis of solanidine metabolites has been the commercial unavailability of authentic reference standards. unibas.chnih.gov To overcome this, researchers have focused on isolating and purifying these metabolites from urine to obtain highly pure compounds for accurate quantification. unibas.ch In the absence of standards, semi-quantitative methods are often used, where the response is based on the peak area ratios of the analyte to an internal standard. nih.gov For example, isotope-labeled tauroursodeoxycholate (TUDCA-D5) has been used as an internal standard for both solanidine and its metabolites. nih.gov

For solanidine itself, quantitative methods have been developed and validated. One such method reported a lower limit of quantification (LLOQ) of 0.01 ng/mL in plasma, with a linear response range up to 25 ng/mL. nih.gov The precision of this method was demonstrated by the low coefficients of variation (CV%) for quality controls at different concentrations. nih.gov A typical LC-MS setup might involve a Kinetex C18 column with a gradient elution using solvents such as 0.1% formic acid in water and acetonitrile (B52724). mdpi.com The high specificity of mass spectrometry methods can be enhanced by using single ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which target specific ions for each compound to ensure accurate identification and quantification. mdpi.com

Correlation Studies between Solanidine Metabolite Ratios and CYP2D6 Genotype in Research Cohorts

A growing body of research has focused on correlating solanidine metabolite ratios with CYP2D6 genotypes in various research cohorts, providing strong evidence for its utility as a biomarker. researchgate.netclinpgx.org In a study involving 356 healthy Finnish volunteers with known CYP2D6 genotypes, non-targeted metabolomics analysis revealed a strong association between CYP2D6 phenotype and solanidine levels. researchgate.netnih.gov Plasma solanidine concentration was found to be 1887% higher in genetically poor CYP2D6 metabolizers (gPMs) and 74% higher in intermediate metabolizers (gIMs) compared to genetically normal metabolizers (gNMs). nih.govresearchgate.netresearchgate.net

Metabolite-to-solanidine ratios have demonstrated an even more robust correlation with CYP2D6 activity. researchgate.netabo.fi In another study of 839 CYP2D6-genotyped patients, the M414-to-solanidine ratio (now understood to be 4-OH-solanidine/solanidine) was identified as an excellent predictor of the CYP2D6 poor metabolizer phenotype. clinpgx.orgnih.govspringermedizin.de This study reported that the M414-to-solanidine metabolic ratio (MR) achieved a sensitivity of 0.98 and a specificity of 1.00 in receiver operating characteristic (ROC) analyses for identifying gPMs. clinpgx.orgnih.gov When tested in a validation cohort, this MR provided positive and negative predictive values of 100%. clinpgx.orgnih.gov

Furthermore, the clinical relevance of these biomarker ratios has been demonstrated through correlation with the metabolism of known CYP2D6 substrate drugs. A study of 229 patients treated with risperidone (B510) found highly significant positive correlations between all measured solanidine metabolic ratios and the 9-hydroxyrisperidone-to-risperidone ratio, a marker of CYP2D6-mediated risperidone metabolism. nih.gov The strongest correlation was observed for the M444-to-solanidine MR in patients with functional CYP2D6 metabolism. nih.gov Similarly, in a study with 20 healthy participants, the area under the curve (AUC) MR of SSDA/solanidine showed a significant linear relationship with the genetically predicted CYP2D6 activity score and correlated significantly with the metabolic ratio of metoprolol, another CYP2D6 substrate. romantremmel.de

The following tables present data from these correlation studies:

Table 1: Association of Plasma Solanidine Concentration with CYP2D6 Phenotype

| CYP2D6 Phenotype Group | Number of Subjects (n) | Plasma Solanidine Concentration vs. gNM | 95% Confidence Interval | P-value |

| Poor Metabolizers (gPM) | 9 | 1887% higher | 755%, 4515% | 1.88 x 10⁻¹¹ |

| Intermediate Metabolizers (gIM) | 89 | 74% higher | 27%, 138% | 6.40 x 10⁻⁴ |

| Normal Metabolizers (gNM) | 196 | Reference | ||

| Ultrarapid Metabolizers (gUM) | 20 | 35% lower | 64%, -17% | 0.151 |

| Data sourced from a study of 356 healthy volunteers. nih.govresearchgate.netresearchgate.net |

Table 2: Performance of M414-to-Solanidine Ratio in Predicting CYP2D6 Poor Metabolizer (PM) Phenotype

| Parameter | Value |

| Sensitivity | 0.98 |

| Specificity | 1.00 |

| Positive Predictive Value (Validation Cohort) | 100% |

| Negative Predictive Value (Validation Cohort) | 100% |

| Data from a study of 839 CYP2D6-genotyped patients. clinpgx.orgnih.gov |

Table 3: Correlation between Solanidine Metabolite Ratios and Risperidone Metabolic Ratio

| Solanidine Metabolic Ratio | Spearman's ρ (Correlation Coefficient) | P-value |

| M402-to-solanidine | > 0.6 | < 0.0001 |

| M414-to-solanidine | > 0.6 | < 0.0001 |

| M416-to-solanidine | > 0.6 | < 0.0001 |

| M440-to-solanidine | > 0.6 | < 0.0001 |

| M444-to-solanidine | > 0.6 | < 0.0001 |

| Data from a study of 229 patients treated with risperidone. nih.gov |

Advanced Analytical Methodologies for Solanidine Hydrochloride Research

Optimized Extraction and Purification Techniques for Academic Study

Effective isolation and purification of solanidine (B192412) from its natural sources, primarily potato plants (Solanum tuberosum), are critical preliminary steps for any substantive research. These processes involve the initial extraction of the parent glycoalkaloids, followed by hydrolysis to yield the aglycone solanidine.

The extraction of solanidine is often a multi-step process that begins with the extraction of its glycosidic precursors, α-solanine and α-chaconine, from plant material such as potato sprouts or vines. The choice of solvent is crucial for maximizing the yield and purity of the extracted glycoalkaloids.

Commonly employed methods utilize polar solvents, frequently in acidic conditions, to efficiently extract these compounds. Methanol (B129727) and ethanol (B145695) are often the solvents of choice. Research has explored various solvent systems to optimize extraction efficiency. For instance, a solid-liquid-liquid system has been developed that combines glycoalkaloid extraction, hydrolysis, and solanidine extraction into a single process. In this system, solutions of hydrochloric acid in aqueous methanol or ethanol serve as the primary liquid phase for extraction and hydrolysis, while solvents like chloroform (B151607), trichloroethylene, or carbon tetrachloride form the second liquid phase to capture the resulting solanidine.

One study found that a liquid-liquid system using a 50% (v/v) methanolic extract of glycoalkaloids with 2% (w/v) hydrochloric acid as the first phase and chloroform as the second phase yielded 1.46 g of solanidine per 100 g of dried potato sprouts. Another approach, using a solid-liquid-liquid system with 10% (w/v) hydrochloric acid in 50% (v/v) methanol and chloroform, achieved a hydrolytic extraction degree of over 98% from potato vines.

Interactive Table: Solvent Systems for Solanidine Extraction Below is a summary of different solvent systems and their reported yields for solanidine extraction.

| Plant Material | Extraction System | Key Solvents | Reported Yield/Efficiency |

| Dried potato sprouts | Liquid-liquid | 2% HCl in 50% methanol; Chloroform | 1.46 g / 100 g |

| Dried potato vines | Solid-liquid-liquid | 10% HCl in 50% methanol; Chloroform | >98% extraction degree; 0.24 g / 100 g |

| Dried potato haulm | Solid-liquid | 10% HCl in 96% ethanol; Chloroform | 84.5% extraction degree |

Following initial solvent extraction, the crude extract often contains numerous interfering compounds that can complicate subsequent analysis. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique used to purify and concentrate analytes from complex mixtures. SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, improved reproducibility, and the ability to handle small sample volumes.

The principle of SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while impurities are washed away. The purified analyte is then eluted using a small volume of a different solvent.

For the clean-up of glycoalkaloid extracts, various SPE sorbents have been evaluated. A study comparing C18, SCX (strong cation exchanger), CN (cyanopropyl), and Oasis HLB (hydrophilic-lipophilic balanced) cartridges for the purification of potato glycoalkaloids found that the Oasis HLB sorbent provided the highest recovery, at approximately 100%. For removing unwanted components from a leaf extract, the SCX sorbent proved to be the most selective and efficient. The choice of sorbent and elution solvents is critical and must be optimized based on the specific properties of the analyte and the sample matrix.

Solanidine is naturally present in plants as a component of glycoalkaloids. To obtain solanidine for research, these glycoalkaloids must be hydrolyzed to cleave the sugar moieties from the aglycone backbone. This is typically achieved through controlled acidic hydrolysis.

Hydrochloric acid (HCl) is the most commonly used acid for this purpose. The efficiency of the hydrolysis is dependent on several factors, including acid concentration, temperature, and reaction time. Studies have systematically investigated these parameters to optimize the yield of solanidine. For example, a high degree of solanidine hydrolytic extraction (over 98%) was achieved from potato vines after 90 minutes using 10% (w/v) HCl in 50% (v/v) methanol. Another study on potato sprouts identified an optimal system using 2% (w/v) HCl in a 50% (v/v) methanolic extract.

It is important to carefully control the hydrolysis conditions, as harsh conditions (strong acid and high temperatures) can lead to the formation of degradation products such as solanthrene (solasodiene). The procedure can be integrated into a single step with extraction, where the plant material is treated with an acidic solution in the presence of an organic solvent to directly extract the formed solanidine.

Advanced Spectroscopic and Chromatographic Quantification Methods

Accurate quantification and structural confirmation of solanidine hydrochloride and its related compounds rely on highly sensitive and specific analytical techniques. Chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of modern analytical research in this field.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, tandem mass spectrometry (LC-MS/MS), are powerful tools for the separation, detection, and quantification of solanidine and its parent glycoalkaloids. These methods offer high selectivity and sensitivity, allowing for the analysis of trace amounts of the target compounds in complex biological matrices.

In LC-MS, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, which significantly reduces background noise and improves quantification accuracy.